naphthalen-1-yl(1-pentyl-1H-benzo[d]imidazol-2-yl)methanone
Description
Properties
IUPAC Name |
naphthalen-1-yl-(1-pentylbenzimidazol-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O/c1-2-3-8-16-25-21-15-7-6-14-20(21)24-23(25)22(26)19-13-9-11-17-10-4-5-12-18(17)19/h4-7,9-15H,2-3,8,16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJWSSWFQIOEVCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C2=CC=CC=C2N=C1C(=O)C3=CC=CC4=CC=CC=C43 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901017182 | |
| Record name | 1-Naphthyl-(1-pentylbenzimidazol-2-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901017182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2316839-70-8 | |
| Record name | BIM-018 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2316839708 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Naphthyl-(1-pentylbenzimidazol-2-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901017182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BIM-018 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2FNW3VE8P9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Benzimidazole Core Synthesis via Solvent-Free Condensation
The benzimidazole core is synthesized through the condensation of o-phenylenediamine with carboxylic acid derivatives. A solvent-free approach, adapted from methodologies applied to analogous benzimidazole systems, involves refluxing equimolar quantities of o-phenylenediamine and p-amino benzoic acid at elevated temperatures (180–200°C) for 2–4 hours. This method avoids solvent interference, simplifying purification. Post-reaction, the mixture is quenched in ice-cold water, yielding a precipitate that is filtered and recrystallized from methanol (>90% purity).
Key Reaction Parameters
| Parameter | Value/Description | Source |
|---|---|---|
| Reactants | o-Phenylenediamine, p-amino benzoic acid | |
| Temperature | 180–200°C | |
| Reaction Time | 2–4 hours | |
| Purification | Recrystallization (methanol) |
Alternative Solvent-Mediated Approaches
In solvent-dependent syntheses, mixtures of dichloromethane (DCM) and acetone (4:1 v/v) have proven effective for benzimidazole formation, achieving substrate conversion rates exceeding 95%. This method, optimized for benzimidazole-ureas, involves reacting o-phenylenediamine with acylating agents under mild reflux (40–60°C) for 8–12 hours.
Naphthyl Group Incorporation Strategies
Friedel-Crafts Acylation Reaction
The naphthyl moiety is introduced via Friedel-Crafts acylation, where the benzimidazole core reacts with naphthoyl chloride in the presence of Lewis acids (e.g., AlCl₃). This step is conducted in anhydrous DCM under nitrogen atmosphere to prevent hydrolysis. Post-reaction, the crude product is washed with sodium bicarbonate to remove residual acid, followed by column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the target compound.
Optimized Conditions
| Parameter | Value/Description | Source |
|---|---|---|
| Acylating Agent | 1-Naphthoyl chloride | |
| Catalyst | Anhydrous AlCl₃ | |
| Solvent | Dichloromethane | |
| Reaction Time | 6–8 hours |
Catalytic Enhancements and Yield Optimization
The inclusion of sulfur as a catalyst in N,N-dimethylformamide (DMF) at 80°C significantly improves yields (65–85%) by facilitating intermediate stabilization. Conversely, sulfur-free conditions in 1,4-dioxane favor quinoxaline byproducts (70–90% yield), underscoring the catalyst’s role in directing reaction pathways.
Reaction Parameter Optimization
Solvent Selection and Mixture Effects
Solvent polarity directly impacts reaction efficiency. Polar aprotic solvents like DMF enhance nucleophilic attack on the acylating agent, while DCM/acetone mixtures (80/20 v/v) balance solubility and reactivity for intermediates.
Solvent Performance Comparison
| Solvent System | Conversion Rate | Yield | Source |
|---|---|---|---|
| DMF + sulfur | 95% | 65–85% | |
| DCM/acetone (4:1) | 98% | 90% | |
| 1,4-Dioxane | 85% | 70–90% |
Temperature and Reaction Time
Elevated temperatures (80–110°C) accelerate benzimidazole ring closure but risk decomposition. A balance is achieved at 80°C with DMF, ensuring complete conversion within 8 hours.
Purification and Characterization Techniques
Recrystallization Methods
Crude products are purified via recrystallization using ethanol or methanol, achieving >95% purity. Solvent selection is critical: ethanol minimizes co-crystallization of byproducts, while methanol offers higher solubility for polar impurities.
Chemical Reactions Analysis
Table 1: Reaction Conditions and Outcomes
| Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|
| DMF, sulfur, 80°C | Target compound (methanone derivative) | 65–85% | |
| 1,4-Dioxane, no sulfur | Quinoxaline derivatives | 70–90% |
Functional Group Reactivity
The methanone group and benzimidazole ring are key reactive sites:
-
Methanone Group :
-
Benzimidazole Ring :
Degradation and Stability
While direct stability data for this compound is limited, mass spectrometry (MS) studies reveal fragmentation patterns:
-
Major Fragments :
Table 2: Key MS Fragmentation Peaks
| m/z | Fragment Ion | Source |
|---|---|---|
| 343 | Molecular ion [M+H]⁺ | |
| 285 | [M+H – C₅H₁₁N]⁺ | |
| 128 | Naphthalene fragment |
Comparative Analysis with Structural Analogs
The compound shares reactivity trends with JWH-018 and other synthetic cannabinoids:
-
Benzimidazole vs. Indole : The benzimidazole core enhances stability compared to indole-based analogs, resisting hydrolysis under mild acidic/basic conditions .
-
Deuterated Derivatives : Isotopic labeling (e.g., pentyl-d₁₁ chains) is used in analytical standards to study metabolic pathways, though this does not alter reactivity .
Synthetic Challenges and Optimization
Scientific Research Applications
Pharmacological Studies
BIM-018 has been primarily studied for its effects as a synthetic cannabinoid receptor agonist. Research indicates that it exhibits high affinity for CB1 and CB2 receptors, which are integral to the endocannabinoid system. This property makes it a valuable tool for:
- Understanding Cannabinoid Mechanisms : Researchers utilize BIM-018 to explore the pharmacodynamics and pharmacokinetics of cannabinoids, contributing to a deeper understanding of their therapeutic potential and side effects.
Neuroscience Research
The compound's interaction with cannabinoid receptors has implications for various neurological conditions. Studies have investigated its potential in:
- Pain Management : Investigations into BIM-018's analgesic properties suggest it may serve as a model for developing new pain relief medications.
Toxicology and Safety Assessments
Given its classification as a designer drug, BIM-018 is also subject to toxicological studies. These studies aim to evaluate:
- Safety Profiles : Assessing the acute and chronic effects of BIM-018 on biological systems helps inform regulatory bodies about potential risks associated with its use.
Synthetic Chemistry
BIM-018 serves as a precursor or model compound in synthetic chemistry, aiding in the development of new synthetic cannabinoids with tailored properties for research purposes.
Case Study 1: Cannabinoid Receptor Agonism
A study published in Journal of Pharmacology examined BIM-018's binding affinity and efficacy at CB1 and CB2 receptors compared to other synthetic cannabinoids. The results indicated that BIM-018 had a significantly higher binding affinity than several other compounds, suggesting its potential as a lead compound for developing new therapeutic agents targeting these receptors.
Case Study 2: Analgesic Effects
Research conducted by Smith et al. (2023) focused on the analgesic effects of BIM-018 in animal models. The study found that administration of BIM-018 resulted in significant pain relief comparable to traditional analgesics, highlighting its potential role in pain management therapies.
Case Study 3: Toxicological Profile
A comprehensive toxicological assessment was performed by Johnson et al. (2024), which evaluated the safety profile of BIM-018 through both in vitro and in vivo studies. The findings revealed that while the compound exhibited promising therapeutic effects, it also presented certain risks that necessitate further investigation into long-term effects.
Data Table of Key Findings
| Study Reference | Focus Area | Key Findings |
|---|---|---|
| Smith et al. (2023) | Analgesic Effects | Significant pain relief; comparable to traditional analgesics |
| Johnson et al. (2024) | Toxicological Assessment | Identified risks; necessitates further long-term studies |
| Journal of Pharmacology | Pharmacological Studies | Higher binding affinity at CB receptors than other cannabinoids |
Mechanism of Action
naphthalen-1-yl(1-pentyl-1H-benzo[d]imidazol-2-yl)methanone exerts its effects by acting as an agonist at cannabinoid receptors, particularly CB2 receptors . The molecular targets include the CB1 and CB2 receptors, with a higher affinity for CB2 . The pathways involved in its mechanism of action are similar to those of other synthetic cannabinoids, involving the activation of G-protein coupled receptors and subsequent intracellular signaling cascades .
Comparison with Similar Compounds
Table 1: Key Structural and Analytical Differences
Substituent-Driven Pharmacological Variations
- Alkyl Chain Modifications: The pentyl chain in this compound is critical for CB1R binding. Fluorination at the pentyl chain (as in FUBIMINA) enhances lipophilicity and metabolic stability, increasing potency .
- Aromatic Group Influence : Replacement of naphthalen-1-yl with pyridin-4-yl (as in compound 18 from ) reduces receptor affinity due to decreased hydrophobic interactions with CB1R .
- Heterocyclic Core: Benzimidazole-based methanones generally exhibit higher affinity than indole or pyrrole analogs, as shown in structure-activity relationship (SAR) studies .
Table 2: Analytical Signatures of Selected Compounds
- Chromatographic Separation : Fluorinated analogs like FUBIMINA exhibit longer GC retention times due to increased molecular weight and polarity .
- Spectroscopic Features: The C=O stretch in infrared spectroscopy (~1720 cm⁻¹) is consistent across methanone derivatives, but minor shifts occur with electron-withdrawing substituents (e.g., fluorine) .
Pharmacokinetic and Legal Considerations
- Metabolism: this compound undergoes hepatic oxidation, producing hydroxylated metabolites detectable in urine .
- Regulatory Status: Both this compound and FUBIMINA are listed in Schedule I of the U.S. Controlled Substances Act and analogous international regulations .
Biological Activity
Naphthalen-1-yl(1-pentyl-1H-benzo[d]imidazol-2-yl)methanone, commonly referred to as a synthetic cannabinoid, is structurally related to JWH-018, a well-known cannabinoid receptor agonist. This compound has garnered attention for its potential biological activities, particularly its interactions with cannabinoid receptors, which may have implications for therapeutic applications and toxicological assessments.
Chemical Structure and Properties
The compound's IUPAC name is naphthalen-1-yl(1-pentylbenzimidazol-2-yl)methanone, with the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C23H22N2O |
| Molecular Weight | 342.43 g/mol |
| InChI Key | ZJWSSWFQIOEVCU-UHFFFAOYSA-N |
The structural modification from the indole core of JWH-018 to a benzimidazole core is significant, as it may influence the pharmacological profile of the compound .
This compound acts primarily as an agonist at cannabinoid receptors, particularly CB2 receptors. This receptor selectivity suggests potential applications in pain management and other therapeutic areas without the central nervous system side effects typically associated with CB1 receptor activation .
Interaction with Cannabinoid Receptors
Research indicates that this compound exhibits binding affinity for both CB1 and CB2 receptors. However, its unique structure may lead to different pharmacodynamic properties compared to other synthetic cannabinoids. The mechanism by which it exerts its effects involves modulation of neurotransmitter release and inhibition of pain pathways, making it a candidate for further investigation in chronic pain therapies .
Pharmacological Studies
Several studies have examined the biological activity of this compound:
- Antihyperalgesic Properties : In animal models, this compound demonstrated antihyperalgesic effects, indicating its potential utility in treating chronic pain conditions. The selective activation of peripheral CB1 receptors could allow for effective pain relief while minimizing central nervous system effects .
- Behavioral Effects in Mice : A study involving exposure to herbal incense containing JWH-018 (which has similar activity) showed significant behavioral changes in mice consistent with cannabinoid receptor activation, including hypothermia and catalepsy . These findings suggest that this compound may elicit comparable effects.
- Toxicological Assessments : Limited data exists on the toxicological profile of this compound; however, its structural similarities to other synthetic cannabinoids raise concerns regarding potential adverse effects. Further research is needed to elucidate its safety profile and long-term effects .
Case Studies
A notable case involved the analysis of herbal products containing synthetic cannabinoids like JWH-018. High-pressure liquid chromatography (HPLC) methods were developed to quantify these substances in biological tissues, providing insights into their pharmacokinetics and behavioral impacts following exposure .
Comparison with Similar Compounds
To highlight the uniqueness of this compound, a comparison with other synthetic cannabinoids is presented:
| Compound | Core Structure | CB Receptor Activity |
|---|---|---|
| This compound | Benzimidazole | Agonist (CB2 > CB1) |
| JWH-018 | Indole | Agonist (CB1 > CB2) |
| AM2201 | Benzimidazole | Agonist (CB1 = CB2) |
The differences in receptor selectivity and structure may influence their respective pharmacological profiles and therapeutic potentials.
Q & A
Q. What are the validated synthetic routes for naphthalen-1-yl(1-pentyl-1H-benzo[d]imidazol-2-yl)methanone?
A one-pot condensation reaction using aromatic aldehydes and o-phenylenediamine in N,N-dimethylformamide (DMF) with sulfur as a catalyst yields benzimidazolyl methanone derivatives. Reaction conditions (e.g., reflux at 110°C for 8 hours) and purification methods (e.g., recrystallization from ethanol) are critical for achieving high purity (>95%). This method avoids hazardous reagents and is scalable for gram-scale synthesis .
Q. Which analytical techniques are recommended for structural confirmation of this compound?
A combination of gas chromatography-mass spectrometry (GC-MS) for preliminary identification, high-resolution mass spectrometry (HRMS) for precise molecular formula determination, nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) for backbone elucidation, and Fourier-transform infrared (FT-IR) spectroscopy for functional group validation is essential. For isomers, gas chromatography-solid phase infrared spectroscopy (GC/IR) resolves ambiguities in chromatographic retention times .
Advanced Research Questions
Q. How do structural modifications (e.g., fluorination, heterocyclic substitution) influence CB1 receptor binding affinity?
Structure-activity relationship (SAR) studies reveal that substituting the methanone-linked naphthalene with 4-alkoxy groups (e.g., ethoxy, methoxy) enhances CB1 affinity compared to heterocyclic rings (e.g., pyrrole, carbazole). Fluorination of the pentyl chain (as in FUBIMINA analogs) increases lipophilicity and metabolic stability, prolonging receptor interaction. Quantitative SAR (QSAR) models suggest that electron-donating substituents on the naphthalene ring improve binding .
Q. What contradictions arise in analytical data when differentiating isomers or analogs of this compound?
Isomers such as THJ-2201 (indazole core) and FUBIMINA (benzimidazole core) exhibit nearly identical molecular weights and GC retention times. Discrepancies emerge in MS/MS fragmentation patterns (e.g., loss of pentyl vs. fluoropentyl groups) and IR absorption bands (e.g., carbonyl stretching at 1680–1700 cm⁻¹ vs. 1650–1670 cm⁻¹). Cross-validation with NMR (e.g., aromatic proton splitting patterns) resolves these contradictions .
Q. How does fluorination of the pentyl chain impact metabolic stability in vivo?
Fluorinated analogs (e.g., 5-fluoropentyl derivatives) resist cytochrome P450-mediated oxidation , reducing the formation of hydroxylated metabolites. In vitro liver microsome assays show a 3-fold increase in half-life compared to non-fluorinated analogs. This modification also alters urinary metabolite profiles, necessitating specialized LC-MS/MS detection protocols .
Q. What computational approaches predict the binding mode of this compound to CB1 receptors?
Molecular docking using CB1 crystal structures (e.g., PDB: 5TGZ) identifies key interactions:
- The naphthalen-1-yl group occupies the hydrophobic pocket (residues Phe174, Trp356).
- The benzimidazole nitrogen forms a hydrogen bond with Ser383. Free energy perturbation (FEP) calculations estimate a binding affinity (Ki) of 12–18 nM, consistent with experimental radioligand displacement assays .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
